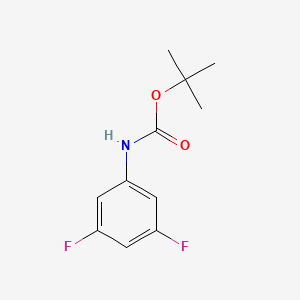

tert-Butyl (3,5-difluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

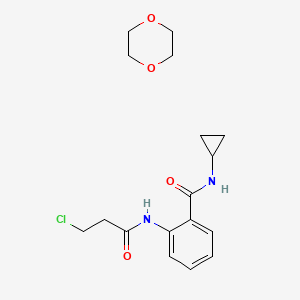

“tert-Butyl (3,5-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 129589-62-4 . It has a molecular weight of 229.23 and its IUPAC name is tert-butyl 3,5-difluorophenylcarbamate .

Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H13F2NO2 . The InChI code for this compound is 1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) .Chemical Reactions Analysis

Carbamates like “this compound” can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen

Thermally Activated Delayed Fluorescence Materials

A study explored the synthesis of bipolar materials for thermally activated delayed fluorescence, incorporating 3,6-di-tert-butylcarbazole groups linked to diphenyl sulfone. The research aimed to understand the electronic, photophysical, and electrochemical properties of these materials, highlighting the versatility of tert-butyl (3,5-difluorophenyl)carbamate derivatives in designing advanced fluorescent materials (Huang et al., 2014).

Mild and Efficient One-Pot Curtius Rearrangement

Another application involves the mild and efficient synthesis of Boc-protected amines through a one-pot Curtius rearrangement process. This method allows for the formation of tert-butyl carbamate at low temperatures, demonstrating the compound's utility in the synthesis of protected amino acids and highlighting its role in simplifying synthetic routes (Lebel & Leogane, 2005).

Isomorphous Crystal Structures and Hydrogen Bonding

Research on tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart has unveiled isomorphous crystal structures, highlighting the significant role of hydrogen and halogen bonds involving carbonyl groups. This work provides insights into the structural aspects of carbamate derivatives, contributing to the understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Hydrogen Bond Interplay in Carbamate Derivatives

A detailed study of two carbamate derivatives revealed the intricate interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures. This research emphasizes the structural diversity and potential applications of tert-butyl carbamate derivatives in designing materials with specific molecular orientations and properties (Das et al., 2016).

Synthesis of Protease Inhibitors

An enantioselective synthesis approach for tert-butyl carbamate derivatives was utilized to create potent β-secretase inhibitors, demonstrating the compound's critical role in developing novel therapeutics. The research showcases the application of asymmetric synthesis techniques to generate stereoselective compounds for biomedical research (Ghosh et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of carbamate synthesis involve the development of more efficient and environmentally friendly methods . For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .

Eigenschaften

IUPAC Name |

tert-butyl N-(3,5-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSNOLRXRLZOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

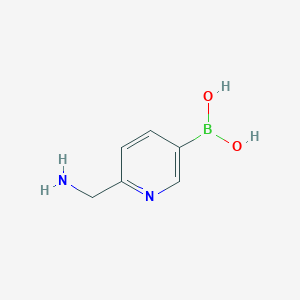

![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2862604.png)

![N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862605.png)

![5-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2862606.png)

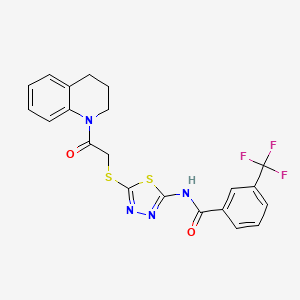

![4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2862607.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)

![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)

![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)

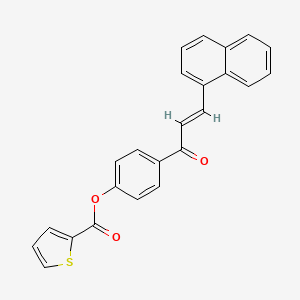

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)